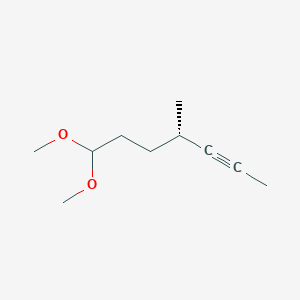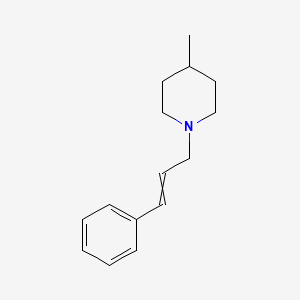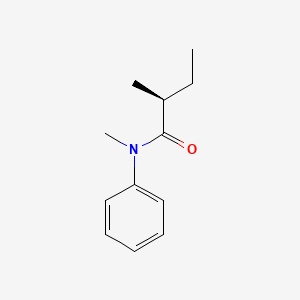![molecular formula C21H14Cl2N2 B12587953 Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- CAS No. 649739-77-5](/img/structure/B12587953.png)
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-, the specific synthetic route may involve:
Condensation Reaction: Reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound in the presence of a catalyst.
Substitution Reaction: Introducing the 3-chlorophenyl and 4-chlorophenylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: Quinoxalines can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxalines to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups to the quinoxaline core.
Aplicaciones Científicas De Investigación
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- may have applications in:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Industry: Use as an intermediate in the synthesis of other complex molecules or materials.
Mecanismo De Acción
The mechanism of action for quinoxaline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The exact mechanism for Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- would require detailed studies, but it may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
DNA Intercalation: Binding to DNA and affecting its function.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at positions 2 and 3.
2-(3-Chlorophenyl)quinoxaline: A derivative with a 3-chlorophenyl group at position 2.
Uniqueness
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- is unique due to the presence of both 3-chlorophenyl and 4-chlorophenylmethyl groups, which may confer distinct biological and chemical properties compared to other quinoxaline derivatives.
Propiedades
Número CAS |
649739-77-5 |
|---|---|
Fórmula molecular |
C21H14Cl2N2 |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]quinoxaline |
InChI |
InChI=1S/C21H14Cl2N2/c22-16-10-8-14(9-11-16)12-20-21(15-4-3-5-17(23)13-15)25-19-7-2-1-6-18(19)24-20/h1-11,13H,12H2 |
Clave InChI |
NIUZKKOEEBSSMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[2-(2-Chlorophenyl)ethenyl]piperidin-1-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B12587882.png)
![3H-[1,2,5]Oxadiazolo[3,4-e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B12587883.png)
![5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587890.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzonitrile](/img/structure/B12587894.png)
![6-Chloro-3-[5-(pyridin-2-yl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12587896.png)
![4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B12587904.png)


![3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-](/img/structure/B12587918.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587923.png)



![Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-](/img/structure/B12587960.png)
